Aluminium glycinate

Description

BenchChem offers high-quality Aluminium glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminium glycinate including the price, delivery time, and more detailed information at info@benchchem.com.

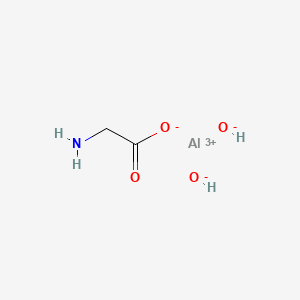

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H6AlNO4 |

|---|---|

Molecular Weight |

135.06 g/mol |

IUPAC Name |

aluminum;2-aminoacetate;dihydroxide |

InChI |

InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+3;;/p-3 |

InChI Key |

BWZOPYPOZJBVLQ-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])N.[OH-].[OH-].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dihydroxyaluminum Aminoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum aminoacetate, also known as aluminum glycinate (B8599266), is an organo-metallic compound with significant applications in the pharmaceutical and cosmetic industries.[1][2] It is the aluminum salt of the amino acid glycine (B1666218) and is recognized for its properties as an antacid, a buffering agent, a cross-linking agent in hydrogels, and a pharmaceutical excipient.[3][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug development and formulation.

Chemical Structure and Identification

The chemical structure of dihydroxyaluminum aminoacetate involves a central aluminum ion coordinated to a glycinate ligand and two hydroxyl groups. The glycinate ligand is the deprotonated form of glycine.

Chemical Name: Dihydroxyaluminum Aminoacetate[6]

Synonyms: Aluminum Glycinate, Basic Aluminum Glycinate, (Glycinato-N,O)dihydroxyaluminum[1][6]

Molecular Formula: C₂H₆AlNO₄[1]

Molecular Weight: 135.05 g/mol [1]

CAS Number: 13682-92-3 (anhydrous), 41354-48-7 (hydrate)[6]

Physicochemical Properties

Dihydroxyaluminum aminoacetate is a white to off-white, odorless, and tasteless crystalline powder with a faintly sweet taste.[7][8] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >295°C (decomposes) | [8] |

| Solubility | Practically insoluble in water and organic solvents. Soluble in dilute mineral acids and in solutions of fixed alkalies. | [8] |

| pH (1% suspension) | 6.5 - 7.5 | [6] |

Synthesis and Manufacturing

While specific industrial manufacturing processes are often proprietary, a general synthesis approach involves the reaction of an aluminum source with glycine. One documented laboratory-scale synthesis for a related compound, monohydroxyaluminum glycinate, is provided below.

Experimental Protocol: Synthesis of Monohydroxyaluminum Glycinate

Materials:

-

Glycine

-

Aluminum hydroxide (B78521) powder

-

Water

Procedure:

-

Combine 2 grams of glycine with 1.25 grams of aluminum hydroxide (28.8% Al) powder in 10 grams of water.

-

Agitate the mixture at 75°C for 30 minutes.

This procedure provides a basic framework for the synthesis of aluminum glycinate compounds. Industrial processes may vary in terms of reactants, reaction conditions, and purification steps to ensure a high-purity product suitable for pharmaceutical use.

Mechanism of Action and Pharmaceutical Applications

Antacid Properties

The primary and most well-documented pharmacological effect of dihydroxyaluminum aminoacetate is its action as an antacid.[3] It neutralizes gastric acid, thereby increasing the pH of the stomach and providing relief from heartburn, indigestion, and symptoms associated with peptic ulcers.[3][5]

Mechanism of Action as an Antacid:

Caption: Mechanism of action of dihydroxyaluminum aminoacetate as an antacid.

Beyond simple neutralization, dihydroxyaluminum aminoacetate also forms a protective layer on the stomach lining, shielding it from the corrosive effects of gastric acid and promoting the healing of ulcers.[5]

Pharmaceutical Excipient and Drug Delivery

Dihydroxyaluminum aminoacetate serves as a versatile excipient in pharmaceutical formulations.[1] It can act as a stabilizer and improve the solubility and absorption of active pharmaceutical ingredients.[1]

Cross-linking Agent in Hydrogels and Transdermal Patches

A significant application of dihydroxyaluminum aminoacetate is as a cross-linking agent in the formation of hydrogels.[4][9] The aluminum ions can form coordinate bonds with polymer chains containing carboxyl or hydroxyl groups, such as polyacrylates and cellulose (B213188) derivatives, leading to the formation of a three-dimensional gel network.[10]

This property is extensively utilized in the development of transdermal patches and other controlled-release drug delivery systems.[4][11] The cross-linked hydrogel matrix can encapsulate active pharmaceutical ingredients and control their release over time.

Experimental Workflow: Preparation of a Hydrogel Patch using Dihydroxyaluminum Aminoacetate as a Cross-linking Agent

Caption: Generalized workflow for the preparation of a hydrogel patch.

Quality Control and Analytical Methods

The quality and purity of dihydroxyaluminum aminoacetate for pharmaceutical use are critical. Pharmacopeial monographs, such as the United States Pharmacopeia (USP), provide standardized analytical methods for its characterization.[6]

Experimental Protocol: Assay for Dihydroxyaluminum Aminoacetate (USP)

Principle: This assay determines the purity of dihydroxyaluminum aminoacetate by a complexometric titration with edetate disodium (B8443419) (EDTA).

Reagents:

-

Edetate disodium titrant (0.05 M), standardized

-

Hydrochloric acid

-

Acetic acid-ammonium acetate (B1210297) buffer TS

-

Alcohol

-

Zinc sulfate (B86663) VS (0.05 M)

Procedure:

-

Accurately weigh about 2.5 g of Dihydroxyaluminum Aminoacetate and transfer to a 150-mL beaker.

-

Add 15 mL of hydrochloric acid and warm, if necessary, to dissolve the sample completely.

-

Transfer the solution with the aid of water to a 500-mL volumetric flask, dilute with water to volume, and mix.

-

Transfer 20.0 mL of this solution to a 250-mL beaker.

-

With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant and then 20 mL of acetic acid–ammonium acetate buffer TS.

-

Heat the solution near the boiling point for 5 minutes, then cool.

-

Add 50 mL of alcohol and 2 mL of dithizone TS.

-

Titrate with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.

-

Perform a blank determination, substituting 20 mL of water for the assay solution, and make any necessary corrections.

-

Each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄.

Safety and Regulatory Information

Dihydroxyaluminum aminoacetate is generally considered safe for its intended use in pharmaceuticals and cosmetics. However, like other aluminum-containing compounds, its use should be monitored, especially in individuals with impaired renal function, to avoid potential aluminum toxicity.[5]

Conclusion

Dihydroxyaluminum aminoacetate is a multifunctional compound with a well-established role as an antacid and a growing importance as a pharmaceutical excipient, particularly as a cross-linking agent in advanced drug delivery systems. Its ability to form stable hydrogels makes it a key component in the formulation of transdermal patches and controlled-release medications. A thorough understanding of its chemical and physical properties is essential for its effective application in pharmaceutical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. deascal.com [deascal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. guidechem.com [guidechem.com]

- 5. What is the mechanism of Dihydroxyaluminum aminoacetate? [synapse.patsnap.com]

- 6. Dihydroxyaluminum Aminoacetate [drugfuture.com]

- 7. nbinno.com [nbinno.com]

- 8. Aluminium Glycinate BP Ph Eur, Dihydroxyaluminum Aminoacetate USP Manufacturers [aluminiumglycinate.com]

- 9. Aluminium glycinate [en.senleichemical.com]

- 10. CN101947322B - Gel patch matrix and preparation method and application thereof - Google Patents [patents.google.com]

- 11. Aluminium glycinate | 13682-92-3 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Dihydroxyaluminum Aminoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum aminoacetate, an organo-metallic compound recognized for its antacid properties, is a key active pharmaceutical ingredient in numerous over-the-counter and prescription medications.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways for dihydroxyaluminum aminoacetate, also known as basic aluminum glycinate. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a thorough understanding of the chemical principles underpinning its production. This document summarizes known synthesis methods, presents key characterization parameters in a structured format, and offers visual representations of the synthetic routes to facilitate laboratory application and process development.

Introduction

Dihydroxyaluminum aminoacetate, with the chemical formula C₂H₆AlNO₄, is a complex of aluminum hydroxide (B78521) and glycine (B1666218).[1] It functions as an antacid by neutralizing hydrochloric acid in the stomach, thereby increasing the gastric pH.[1][2] The presence of the aminoacetate (glycinate) ligand helps to stabilize the dihydroxyaluminum ion and acts as a buffer, providing prolonged relief from hyperacidity.[1] The efficient and controlled synthesis of this compound is critical for ensuring its quality, purity, and therapeutic efficacy. This guide details the two principal pathways for its synthesis: the reaction of aluminum isopropoxide with glycine and the reaction of aluminum hydroxide with glycine.

Synthesis Pathways

Two primary synthesis routes for dihydroxyaluminum aminoacetate have been identified in the scientific literature. Both methods yield the desired product through the reaction of an aluminum precursor with glycine.

Pathway 1: From Aluminum Isopropoxide and Glycine

This is the historically significant method for preparing dihydroxyaluminum aminoacetate. The synthesis involves the reaction of a solution of aluminum isopropoxide in isopropanol (B130326) with an aqueous solution of glycine.[1] The reaction proceeds through the hydrolysis of aluminum isopropoxide to form a reactive aluminum hydroxide species, which then complexes with glycine.

Reaction Scheme:

Caption: Reaction of Aluminum Isopropoxide with Glycine.

Experimental Protocol:

While the seminal work by Krantz et al. (1944) established this route, detailed public-domain protocols with specific molar ratios and yields are scarce.[1] However, the general procedure is as follows:

-

Preparation of Reactants: An aqueous solution of glycine is prepared. A separate solution of aluminum isopropoxide is made using isopropanol as the solvent.

-

Reaction: The aluminum isopropoxide solution is added to the aqueous glycine solution under controlled conditions. The hydrolysis of the aluminum alkoxide is a critical step influenced by pH and temperature.

-

Complexation: The in-situ generated aluminum hydroxide reacts with glycine to form dihydroxyaluminum aminoacetate.

-

Isolation: The product, which is insoluble in water, is isolated from the reaction mixture.

-

Purification and Drying: The isolated product is washed to remove unreacted starting materials and by-products, then dried to a constant weight.

Pathway 2: From Aluminum Hydroxide and Glycine

An alternative and more direct synthesis route involves the reaction of freshly prepared or commercially available aluminum hydroxide with glycine in an aqueous medium. This method avoids the use of alkoxide precursors and organic solvents.

Reaction Scheme:

Caption: Reaction of Aluminum Hydroxide with Glycine.

Experimental Protocol:

The following protocol is based on established laboratory procedures for the synthesis of monohydroxyaluminum glycinate, a closely related compound, and is adapted for dihydroxyaluminum aminoacetate.

-

Reaction Setup: A mixture of 2 grams of glycine and 1.25 grams of aluminum hydroxide powder is prepared in 10 grams of water in a suitable reaction vessel.

-

Heating and Agitation: The mixture is agitated and heated to 75°C for approximately 30 minutes.

-

Product Isolation and Purification: The resulting product is then isolated, typically through filtration, and washed with water to remove any unreacted glycine.

-

Drying: The purified product is dried to a constant weight.

Quantitative Data and Characterization

The quality and purity of synthesized dihydroxyaluminum aminoacetate are assessed using a variety of analytical techniques, with specifications often defined by pharmacopeial monographs such as the United States Pharmacopeia (USP).

Table 1: Pharmacopeial Specifications for Dihydroxyaluminum Aminoacetate

| Parameter | Specification | Method Reference |

| Assay | 94.0% to 102.0% (anhydrous basis) | Titration |

| pH | 6.5 to 7.5 (1 in 25 suspension in water) | pH Meter |

| Loss on Drying | Not more than 14.5% | Drying at 130°C |

| Nitrogen Content | 9.90% to 10.60% (anhydrous basis) | Nitrogen Determination, Method II |

| Mercury | Not more than 1 ppm | Mercury, Method IIa |

| Isopropyl Alcohol | No red color produced in test | Colorimetric Test |

Data sourced from USP-NF monographs.[3][4]

Experimental Workflow and Analysis

The overall process from synthesis to final product characterization follows a logical workflow to ensure quality and consistency.

Caption: From synthesis to final product analysis.

Analytical Methods:

-

Identification: The presence of aluminum and the aminoacetate group is confirmed through specific chemical tests. For instance, a solution of the compound will respond to tests for aluminum, and the addition of liquefied phenol (B47542) and sodium hypochlorite (B82951) solution will produce a characteristic blue color, indicating the amino group.[3]

-

Assay: The purity of dihydroxyaluminum aminoacetate is typically determined by a complexometric titration. The sample is dissolved in hydrochloric acid, and a known excess of edetate disodium (B8443419) (EDTA) is added. The solution is buffered, and the excess EDTA is back-titrated with a standardized zinc sulfate (B86663) solution.[5]

-

Nitrogen Content: The nitrogen content is determined using Method II of the Nitrogen Determination test, which involves sulfuric acid digestion and titration.[3]

-

Loss on Drying: This test is performed to determine the water content of the substance by drying it at 130°C until a constant weight is achieved.[3][4]

-

pH: The pH is measured in a standardized aqueous suspension of the powdered substance to ensure it falls within the specified range for antacid preparations.[3]

Conclusion

The synthesis of dihydroxyaluminum aminoacetate can be effectively achieved through two primary pathways: the reaction of aluminum isopropoxide with glycine or the more direct reaction of aluminum hydroxide with glycine. While the former is of historical importance, the latter offers a simpler procedure with readily available starting materials. For drug development and manufacturing, adherence to stringent quality control parameters, as outlined in pharmacopeial monographs, is essential to ensure the safety and efficacy of the final product. This guide provides the foundational knowledge and procedural outlines necessary for the successful laboratory synthesis and analysis of this important pharmaceutical compound.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Aluminum Glycinate (CAS Number 13682-92-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum Glycinate, identified by the CAS number 13682-92-3, is a chemical compound with established applications in the pharmaceutical industry, primarily as an antacid. Its efficacy in this role is intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Aluminum Glycinate, including detailed experimental protocols for their determination and a visualization of a key functional assay. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Physicochemical Characteristics

The fundamental physicochemical properties of Aluminum Glycinate are summarized in the tables below. These values have been compiled from various scientific and safety data sources.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Name | Dihydroxyaluminum Aminoacetate |

| Synonyms | Aluminum Glycinate, Dihydroxyaluminium Aminoacetate |

| CAS Number | 13682-92-3 |

| Molecular Formula | C₂H₆AlNO₄ |

| Molecular Weight | 135.05 g/mol [1][2] |

| Appearance | White to off-white or slightly yellow powder/crystals.[3][4][5] |

| Odor | Odorless[4][6] |

| Taste | Tasteless, slightly sweet[3] |

Table 2: Thermal and Solubility Properties

| Property | Value |

| Melting Point | >295 °C (with decomposition)[3][7] |

| Solubility in Water | Soluble[3][8] |

| Solubility in Organic Solvents | Soluble in organic solvents[3] |

| Solubility in Inorganic Acids/Alkali | Insoluble in inorganic acid and alkali solutions[3] |

| Storage Temperature | 4°C, sealed storage, away from moisture[1] |

| Chemical Stability | Stable under recommended storage conditions.[7][9] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of Aluminum Glycinate are outlined below. These protocols are based on established pharmacopeial and standardized testing methods.

Determination of Melting Point (Capillary Method)

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <741>.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (closed at one end).

-

Thermometer calibrated to a certified standard.

Procedure:

-

Sample Preparation: The Aluminum Glycinate sample is finely powdered and dried in a desiccator over a suitable drying agent.

-

Capillary Loading: A small amount of the dried powder is introduced into a capillary tube and packed to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point. The heating rate is then slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the substance begins to melt (the point at which the column of the substance is observed to collapse) and the temperature at which it is completely molten are recorded as the melting range. For a substance that decomposes, the temperature at which decomposition is observed is noted.

Determination of Aqueous Solubility (Flask Method)

This protocol is based on the OECD Test Guideline 105.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of Aluminum Glycinate is added to a known volume of purified water in a glass flask. The flask is then agitated in a constant temperature bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

Quantification: The concentration of Aluminum Glycinate in the clear filtrate is determined using a validated analytical method.

-

Replication: The experiment is repeated to ensure the reproducibility of the results.

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

Apparatus:

-

Thermogravimetric Analyzer (TGA).

-

Sample pans (e.g., alumina (B75360) or platinum).

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the Aluminum Glycinate sample (typically 5-10 mg) is placed in a tared TGA sample pan.

-

Instrument Setup: The TGA is programmed with a specific temperature range and heating rate (e.g., from ambient to 600°C at 10°C/min). An inert gas is purged through the furnace to prevent oxidative degradation.

-

Analysis: The sample is heated according to the programmed method, and the change in mass is recorded as a function of temperature.

-

Data Interpretation: The resulting TGA curve is analyzed to determine the temperatures at which significant weight loss occurs, indicating decomposition.

Mandatory Visualization

Acid-Neutralizing Capacity (ANC) Test Workflow

The primary function of Aluminum Glycinate as an antacid is quantified by its acid-neutralizing capacity. The following diagram illustrates the typical workflow for an ANC test, a crucial experiment for this compound.

Caption: Workflow for the determination of Acid-Neutralizing Capacity (ANC).

Mechanism of Action: Acid Neutralization

Aluminum Glycinate functions as an antacid through a direct chemical neutralization reaction with hydrochloric acid (HCl) in the stomach. This mechanism does not involve complex biological signaling pathways. The following diagram illustrates this straightforward chemical interaction.

Caption: Chemical neutralization of stomach acid by Aluminum Glycinate.

References

An In-Depth Technical Guide to the Antacid Mechanism of Action of Aluminum Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of aluminum glycinate (B8599266) as an antacid. It delves into the chemical and physiological processes involved in its acid-neutralizing and buffering capabilities. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this widely used pharmaceutical ingredient.

Introduction: Chemical and Structural Profile

Aluminum glycinate, chemically known as dihydroxyaluminum aminoacetate, is an organometallic compound that serves as a potent antacid.[1][2][3] Its structure consists of an aluminum ion coordinated with a glycinate ligand, the deprotonated form of the amino acid glycine (B1666218), and two hydroxide (B78521) groups.[2] This unique composition confers a dual-action mechanism, combining rapid acid neutralization with a sustained buffering effect.[2][4]

Core Mechanism of Action

The primary function of aluminum glycinate as an antacid is the chemical neutralization of excess hydrochloric acid (HCl) in the stomach.[2] This action is complemented by a buffering effect, primarily attributed to the aminoacetate component, which helps to maintain the gastric pH in a physiologically favorable range for a prolonged period.[2][4]

Acid Neutralization

Upon ingestion, the dihydroxyaluminum component of aluminum glycinate directly reacts with gastric HCl. This is a classic acid-base neutralization reaction that results in the formation of aluminum salts and water, thereby increasing the gastric pH.[2][5] The fundamental reaction is as follows:

Al(OH)₂(NH₂CH₂COO) + 3HCl → AlCl₃ + NH₂CH₂COOH + 2H₂O

This rapid neutralization provides immediate relief from the symptoms of hyperacidity, such as heartburn and indigestion.[2]

Buffering Action

The glycinate (aminoacetate) moiety in the aluminum glycinate complex plays a crucial role in its buffering capacity.[2] Once the initial, rapid neutralization of stomach acid occurs, the glycinate component helps to stabilize the gastric pH, ideally within the range of 3.5 to 4.5.[4] This prevents drastic fluctuations in acidity and provides a more sustained period of relief compared to simple neutralizing agents.[2] The buffering action is a result of the equilibrium between glycine and its protonated form.

Visualization of the Dual-Action Mechanism

The following diagram illustrates the interconnected neutralizing and buffering actions of aluminum glycinate.

Quantitative Efficacy Assessment

The effectiveness of an antacid is quantitatively evaluated through several key parameters, including its acid-neutralizing capacity (ANC), the speed and duration of its action, and its buffering capacity.

Acid-Neutralizing Capacity (ANC)

ANC is a critical measure of an antacid's potency and is defined as the number of milliequivalents (mEq) of hydrochloric acid that a single dose of the antacid can neutralize. The U.S. Food and Drug Administration (FDA) requires a minimum ANC of 5 mEq per dose for a product to be classified as an antacid.[6][7] Dihydroxyaluminum aminoacetate typically exhibits a high ANC.[3]

Table 1: Acid-Neutralizing Capacity (ANC) of Dihydroxyaluminum Aminoacetate and Comparison with Other Antacids

| Antacid Agent | Typical ANC (mEq/g or mEq/dose) | Reference |

| Dihydroxyaluminum Aminoacetate | 20.1 mEq/g | [3] |

| Aluminum Hydroxide/Magnesium Hydroxide Combination (Tablet) | 19.2 mEq/g | [8] |

| Aluminum Hydroxide/Magnesium Hydroxide Combination (Oral Suspension) | 49.85 mEq/dose | [8] |

| Calcium Carbonate | ~10-20 mEq/g (varies by product) | [9] |

| Sodium Bicarbonate | ~12 mEq/g | [7] |

Note: ANC values can vary between different commercial formulations.

Reaction Kinetics and Buffering Profile

Experimental Protocols for Efficacy Evaluation

Standardized in vitro methods are employed to assess the efficacy of antacids. These protocols are designed to simulate the conditions of the human stomach.

Determination of Acid-Neutralizing Capacity (USP <301>)

The United States Pharmacopeia (USP) chapter <301> provides a standardized method for determining the ANC of antacids.[11][12][13][14] This method involves a back-titration procedure.

Protocol Outline:

-

Sample Preparation: A precisely weighed amount of the antacid (e.g., powdered tablet or a specified volume of suspension) is placed in a beaker.[11]

-

Acid Addition: A known excess of standardized hydrochloric acid (e.g., 1.0 N HCl) is added to the antacid sample.[11]

-

Reaction: The mixture is stirred for a specified period (e.g., 15 minutes) at a controlled temperature (37 ± 3 °C) to allow the antacid to neutralize the acid.[14]

-

Back-Titration: The unreacted (excess) hydrochloric acid is then immediately titrated with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) to a stable endpoint pH of 3.5.[11][13]

-

Calculation: The amount of HCl neutralized by the antacid is calculated by subtracting the amount of HCl neutralized by the NaOH from the total initial amount of HCl added.[13]

Visualization of the USP <301> Experimental Workflow:

Rossett-Rice Test: Assessing Speed and Duration of Action

The Rossett-Rice test is a dynamic in vitro method that simulates gastric acid secretion and measures the speed and duration of an antacid's neutralizing effect.[10][15]

Protocol Outline:

-

Setup: A reaction beaker containing a solution of 0.1 N HCl is maintained at 37°C with continuous stirring.[10][15]

-

Antacid Addition: A dose of the antacid is added to the acid solution.[10]

-

Simulated Acid Secretion: 0.1 N HCl is continuously added to the beaker at a constant rate (e.g., 2 mL/min) to mimic gastric acid production.[15]

-

pH Monitoring: The pH of the solution is continuously monitored and recorded.[15]

-

Data Analysis: Key parameters are determined, including the time taken to reach a pH of 3.0 and the "Rossett-Rice time," which is the duration for which the pH is maintained between 3.0 and 5.0.[10][15]

Dissolution Testing (USP <711>)

For solid dosage forms like tablets, dissolution testing as per USP <711> is crucial to ensure that the active ingredient is released and available for reaction in the stomach.[16][17][18][19]

Protocol Outline:

-

Apparatus: A standard dissolution apparatus (e.g., Apparatus 1 - basket, or Apparatus 2 - paddle) is used.[16]

-

Dissolution Medium: A specified volume of a suitable dissolution medium (e.g., 0.1 N HCl) is placed in the vessel and maintained at 37 ± 0.5°C.[17]

-

Test Initiation: The tablet is placed in the apparatus, and it is operated at a specified speed.[19]

-

Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals.[19]

-

Analysis: The amount of dissolved active ingredient in the samples is determined using a suitable analytical method.[17]

Physiological Implications and Signaling Pathways

The primary action of aluminum glycinate is the direct neutralization of gastric acid. However, the resulting change in gastric pH can have secondary physiological effects by influencing the complex feedback mechanisms that regulate acid secretion.

An increase in gastric pH (to above 3.0) reduces the stimulus for somatostatin (B550006) release from D cells in the gastric antrum. Somatostatin normally inhibits gastrin release from G cells. Therefore, a reduction in somatostatin leads to an increase in gastrin secretion, which can, in turn, stimulate further acid production by parietal cells. This is a natural physiological feedback loop. The sustained buffering action of aluminum glycinate, which aims to keep the pH from rising too high, may help to moderate this effect.

Visualization of Gastric Acid Secretion Feedback Loop:

Conclusion

Aluminum glycinate's efficacy as an antacid is rooted in its dual-action mechanism of rapid acid neutralization and sustained buffering. This is attributed to its unique chemical structure, which combines the properties of dihydroxyaluminum and the amino acid glycine. Standardized in vitro tests, such as the USP <301> for acid-neutralizing capacity and the Rossett-Rice test, provide quantitative measures of its performance. A thorough understanding of these mechanisms and evaluation protocols is essential for the development and quality control of effective antacid formulations.

References

- 1. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]

- 2. What is the mechanism of Dihydroxyaluminum aminoacetate? [synapse.patsnap.com]

- 3. kyowa-chem.jp [kyowa-chem.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. How hydrochloric acid reacts with aluminum. Formulas and description of the process | MEL Chemistry [melscience.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portal.ct.gov [portal.ct.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. metrohm.com [metrohm.com]

- 12. metrohm.com [metrohm.com]

- 13. uspbpep.com [uspbpep.com]

- 14. uspbpep.com [uspbpep.com]

- 15. recentscientific.com [recentscientific.com]

- 16. usp.org [usp.org]

- 17. usp.org [usp.org]

- 18. drugfuture.com [drugfuture.com]

- 19. uspbpep.com [uspbpep.com]

An In-depth Technical Guide to the Solubility of Aluminium Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aluminium glycinate (B8599266) (also known as dihydroxyaluminum aminoacetate). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding its behavior in various solvent systems, which is critical for formulation, bioavailability, and analytical method development.

Introduction to Aluminium Glycinate

Aluminium glycinate is an organo-metallic compound formed from the combination of aluminum and the amino acid glycine.[1] It is a white or slightly yellow, tasteless powder.[1][2] Its primary pharmaceutical application is as an antacid for neutralizing stomach acid in the treatment of peptic ulcers and acid reflux.[3][4][5] It is defined in the British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) as a basic aluminium monoglycinate, partly hydrated.[3][6][7] The United States Pharmacopeia (USP) refers to it as Dihydroxyaluminum Aminoacetate.[8]

Solubility Profile of Aluminium Glycinate

The solubility of aluminium glycinate is a critical factor in its formulation and efficacy. The available data, primarily from pharmacopoeial monographs and chemical data sheets, indicates a distinct pH-dependent solubility profile. While some sources provide conflicting general statements, a consensus emerges from the more detailed technical documents.

Table 1: Summary of Qualitative Solubility Data for Aluminium Glycinate

| Solvent Class | Solvent Example(s) | Solubility Description | References |

| Aqueous Solvents | Water (neutral pH) | Practically Insoluble / Insoluble (< 0.1 mg/mL) | [3][4][6][7][9][10] |

| Organic Solvents | Ethanol, Ether, etc. | Practically Insoluble | [3][6][7][10] |

| Acidic Solutions | Dilute Mineral Acids (e.g., HCl) | Soluble / Dissolves | [3][5][6][7][10] |

| Alkaline Solutions | Aqueous Alkali Hydroxides (e.g., NaOH) | Soluble / Dissolves | [3][5][6][7][10] |

The compound's insolubility in neutral water and organic solvents is a consistently reported characteristic in pharmacopoeial standards.[3][6][7][10] Its solubility in acidic and alkaline solutions is due to its amphoteric nature, reacting with acids and bases to form soluble salts. For instance, in the acidic environment of the stomach, it reacts to neutralize hydrochloric acid, a key aspect of its antacid function.[4] The pH of a 1 g in 25 ml water suspension is between 6.5 and 7.5.[3][5][8]

The logical relationship of its solubility can be visualized as follows:

Caption: Logical flow of aluminium glycinate solubility.

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method. This protocol outlines the general steps for determining the solubility of aluminium glycinate.

-

Preparation: Add an excess amount of aluminium glycinate powder to a known volume of the selected solvent (e.g., water, buffer of specific pH, ethanol) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the solute).

-

Quantification: Accurately dilute the clear, saturated supernatant. Analyze the concentration of aluminium glycinate in the diluted solution using a validated analytical method, such as:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to determine the aluminum concentration.

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector if a chromophore is present or after derivatization.

-

Titration methods , such as the edetate disodium (B8443419) titration described in the USP monograph for assaying the compound.[8]

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/100mL, or mol/L.

Pharmacopoeias describe specific dissolution procedures for identification and assay purposes, which confirm its solubility in acidic media.

-

USP Identification Test: Suspend 1 g of dihydroxyaluminum aminoacetate in 25 mL of water, then add hydrochloric acid dropwise until a clear solution is formed.[8] This demonstrates its solubility in acid.

-

BP/Ph. Eur. Assay for Al₂O₃: Dissolve 0.25 g in a mixture of 3 ml of 1M hydrochloric acid and 50 ml of water.[3][5] This serves as the basis for a titration to determine the aluminum oxide content.

The workflow for a typical solubility determination experiment is illustrated below.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of aluminium glycinate:

-

pH: As established, pH is the most critical factor. Solubility is minimal at neutral pH and increases significantly in acidic (pH < 4) and alkaline (pH > 8) conditions.

-

Temperature: While specific data is unavailable, the solubility of most solids in liquids increases with temperature. This relationship should be determined experimentally for specific formulation needs.

-

Complex Formation: The presence of other ions or molecules in the solution can affect solubility. For instance, citrate (B86180) can form complexes with aluminum ions, which may alter solubility.[11] The BP/Ph. Eur. identification test involves dissolving aluminium glycinate in a sodium hydroxide (B78521) solution containing citric acid.[3][5]

Implications for Drug Development

-

Formulation: Due to its poor water solubility, aluminium glycinate is typically formulated as a solid dosage form (tablets, powders) for its antacid use. Liquid suspensions are also common.

-

Bioavailability: The compound's efficacy as an antacid relies on its ability to react in the acidic environment of the stomach, not on its dissolution and absorption into the bloodstream. Its low solubility at physiological pH in the intestine limits systemic aluminum absorption.

-

Analytical Methods: When developing analytical methods for assay or impurity testing, the choice of solvent is crucial. Dilute mineral acids are effective for dissolving the compound to ensure a homogenous solution for analysis.[3][5][8]

Conclusion

Aluminium glycinate is a compound with low intrinsic solubility in neutral aqueous and organic solvents. Its solubility is profoundly dependent on pH, showing significant increases in both acidic and alkaline environments. This characteristic is fundamental to its function as an antacid. For drug development professionals, a thorough experimental determination of its solubility under specific formulation conditions is essential, and the standardized protocols provided herein can serve as a guide for such studies. The lack of quantitative solubility data in the public domain represents a research gap that, if filled, would be highly beneficial for formulation science.

References

- 1. Cas 13682-92-3,Aluminium glycinate | lookchem [lookchem.com]

- 2. Aluminium glycinate | 13682-92-3 [chemicalbook.com]

- 3. Aluminium Glycinate BP Ph Eur n Pure Manufacturers, SDS [mubychem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aluminium Glycinate BP IP Grade Manufacturers [anmol.org]

- 6. Aluminium Glycinate BP Ph Eur, Dihydroxyaluminum Aminoacetate USP Manufacturers [aluminiumglycinate.com]

- 7. Aluminum Glycinate BP Ph Eur, Dihydroxyaluminum Aminoacetate USP Manufacturers [aluminiumchloridehexahydrate.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. Aluminum Glycinate | 13682-92-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Aluminum Glycinate 13682-92-3 (or 41354-48-7)| Muby Chemicals Manufacturers [mubychem.net]

- 11. Aluminium in Biological Environments: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of Dihydroxyaluminum Aminoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of dihydroxyaluminum aminoacetate, an active pharmaceutical ingredient commonly utilized for its antacid properties. Understanding the thermal behavior of this compound is critical for ensuring its stability, safety, and efficacy throughout the drug development lifecycle, from manufacturing and formulation to storage and administration. This document synthesizes available data, outlines detailed experimental protocols for thermal analysis, and presents visual representations of decomposition pathways and experimental workflows.

Core Concepts: Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist chemical change upon heating. For a pharmaceutical compound like dihydroxyaluminum aminoacetate, thermal instability can lead to degradation, loss of potency, and the formation of potentially harmful byproducts. The decomposition process involves the breaking down of the compound into simpler substances.

Dihydroxyaluminum aminoacetate, with the chemical formula C₂H₆AlNO₄, is a complex of aluminum hydroxide (B78521) and glycine. Its thermal decomposition is expected to be a multi-stage process involving dehydration, the breakdown of the amino acid component, and ultimately the formation of stable inorganic residues.

Quantitative Thermal Analysis Data

While specific, detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for dihydroxyaluminum aminoacetate is not extensively available in publicly accessible literature, we can compile related information and present a general overview. The United States Pharmacopeia (USP) specifies a "Loss on drying" test, which provides a foundational piece of thermal data.

Table 1: Summary of Thermal Properties of Dihydroxyaluminum Aminoacetate

| Parameter | Value | Method | Reference |

| Loss on Drying | Not more than 14.5% | Drying at 130°C to constant weight | USP |

| Hazardous Decomposition Products | Carbon monoxide, Nitrogen oxides (NOx), Aluminum oxide | Inferred from Safety Data Sheets | [1][2] |

Note: The table above is based on limited available data. Detailed, stage-wise decomposition data from TGA/DSC studies would be necessary for a complete profile.

Hypothetical Thermal Decomposition Pathway

Based on the known chemical structure and the identified decomposition products, a plausible thermal decomposition pathway for dihydroxyaluminum aminoacetate can be proposed. This pathway likely involves initial water loss, followed by the decomposition of the organic glycinate (B8599266) portion and final conversion to aluminum oxide.

Caption: Hypothetical thermal decomposition pathway of dihydroxyaluminum aminoacetate.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of dihydroxyaluminum aminoacetate, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of dihydroxyaluminum aminoacetate.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the dihydroxyaluminum aminoacetate powder into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak decomposition temperatures and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and solid-state transitions, and to determine the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the dihydroxyaluminum aminoacetate powder into a clean, tared DSC pan. Crimp a lid onto the pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample at a linear heating rate (e.g., 10°C/min) to a temperature beyond any expected thermal events.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks and calculate the enthalpy of transitions.

Caption: A typical experimental workflow for TGA and DSC analysis.

Conclusion

The thermal stability and decomposition profile of dihydroxyaluminum aminoacetate are critical parameters for its successful application in pharmaceutical formulations. While detailed quantitative data remains to be fully elucidated in scientific literature, the established methodologies of TGA and DSC provide a robust framework for its characterization. The information and protocols outlined in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling a more thorough understanding and control of this important active ingredient. Further research to generate and publish specific TGA and DSC data for dihydroxyaluminum aminoacetate is highly encouraged to enrich the collective knowledge base.

References

An In-depth Technical Guide to the Coordination Chemistry and Complexes of Aluminium Glycinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum glycinate (B8599266), a coordination complex of aluminum(III) with the amino acid glycine (B1666218), is a widely utilized active pharmaceutical ingredient, primarily known for its application as an antacid. This technical guide provides a comprehensive overview of the core coordination chemistry of aluminum glycinate, including its structure, synthesis, and characterization. The document details experimental protocols for its analysis, presents available thermodynamic data, and elucidates its mechanism of action as a gastric acid neutralizer. While a definitive crystal structure remains elusive in publicly accessible databases, this guide synthesizes the current understanding of its molecular architecture and chemical behavior, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction to Aluminum Glycinate

Aluminum glycinate is the salt of aluminum and the amino acid glycine. In its most common pharmaceutical form, dihydroxyaluminum glycinate, the aluminum cation is coordinated by a glycinate anion and two hydroxide (B78521) ligands.[1] Glycine, being an amino acid, is amphoteric and can exist in different protonation states. In the complex, it is the glycinate anion (NH₂CH₂COO⁻) that acts as a bidentate ligand, coordinating to the aluminum ion through the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group.[2] This chelation results in a stable five-membered ring structure.

Physical and Chemical Properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆AlNO₄ | [3] |

| Molecular Weight | 135.05 g/mol | [3] |

| CAS Number | 13682-92-3 | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Odor | Odorless | [2] |

| Solubility | Moderately soluble in water, enhanced solubility in acidic solutions | [2] |

Coordination Chemistry and Structure

The coordination chemistry of aluminum glycinate is centered around the Al(III) ion, which typically exhibits a coordination number of 6, resulting in an octahedral geometry. In dihydroxyaluminum glycinate, [Al(OH)₂(NH₂CH₂COO)], the glycinate ligand occupies two coordination sites. The remaining four sites are occupied by hydroxide and water molecules. The presence of hydroxide ligands contributes to the basic nature of the complex, which is fundamental to its antacid properties.

While a definitive X-ray crystal structure for aluminum glycinate is not publicly available, the proposed structure is based on established principles of coordination chemistry and spectroscopic data.

Experimental Protocols

Synthesis of Dihydroxyaluminum Glycinate

A general method for the synthesis of aluminum glycinate involves the reaction of an aluminum salt with glycine in an aqueous solution under controlled pH conditions.[2]

Logical Workflow for Synthesis:

Caption: A logical workflow illustrating the general steps for the synthesis of dihydroxyaluminum glycinate.

Analysis of Dihydroxyaluminum Aminoacetate (USP-NF)

The following protocols are adapted from the United States Pharmacopeia-National Formulary (USP-NF) for the analysis of Dihydroxyaluminum Aminoacetate.[4]

4.2.1 Identification

-

Suspend 1 g of the substance in 25 mL of water.

-

Add hydrochloric acid dropwise until a clear solution is formed.

-

Divide the solution into two parts.

-

Part A (Test for Aluminum): The solution responds to the tests for Aluminum <191>.

-

Part B (Test for Aminoacetate): To the other portion, add 1 drop of liquefied phenol (B47542) and 5 mL of sodium hypochlorite (B82951) TS. A blue color is produced.[4]

4.2.2 pH

-

The pH of a suspension of 1 g of finely powdered dihydroxyaluminum aminoacetate in 25 mL of water is between 6.5 and 7.5.[4]

4.2.3 Loss on Drying

-

Dry the substance at 130 °C to a constant weight. It loses not more than 14.5% of its weight.[4]

4.2.4 Assay This assay determines the percentage of dihydroxyaluminum aminoacetate.

-

Edetate Disodium (B8443419) Titrant: Prepare and standardize as directed in the Assay under Ammonium Alum.

-

Procedure:

-

Accurately weigh about 2.5 g of Dihydroxyaluminum Aminoacetate and transfer to a 150-mL beaker.

-

Add 15 mL of hydrochloric acid and warm if necessary to dissolve the specimen completely.

-

Transfer the solution with the aid of water to a 500-mL volumetric flask, dilute with water to volume, and mix.

-

Transfer 20.0 mL of this solution to a 250-mL beaker.

-

With continuous stirring, add 25.0 mL of Edetate disodium titrant and then 20 mL of acetic acid-ammonium acetate (B1210297) buffer TS.

-

Heat the solution near the boiling point for 5 minutes.

-

Cool, and add 50 mL of alcohol and 2 mL of dithizone (B143531) TS.

-

Titrate with 0.05 M zinc sulfate (B86663) VS until the color changes from green-violet to rose-pink.

-

Perform a blank determination, substituting 20 mL of water for the assay solution, and make any necessary corrections.

-

Each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄.[4]

-

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing the coordination of the glycinate ligand to the aluminum ion. The key vibrational modes to observe are the N-H stretching, C=O stretching, and Al-O stretching frequencies.

-

N-H Stretching: The N-H stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹. Coordination to the aluminum ion typically causes a shift in these bands.

-

Asymmetric and Symmetric COO⁻ Stretching: The carboxylate group (COO⁻) of the glycinate ligand exhibits characteristic asymmetric and symmetric stretching vibrations. The positions of these bands are sensitive to the coordination environment. In the free glycinate ion, these occur around 1585 cm⁻¹ (asymmetric) and 1413 cm⁻¹ (symmetric). Upon coordination to a metal ion, the asymmetric stretching frequency generally increases, while the symmetric stretching frequency decreases.

-

Al-O and Al-N Stretching: The vibrations corresponding to the Al-O and Al-N bonds are expected in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is highly sensitive to the coordination environment of the aluminum nucleus. The chemical shift of ²⁷Al is a direct indicator of its coordination number.[5]

-

Hexa-coordinated Aluminum (AlO₆): Aluminum in an octahedral environment, such as in [Al(H₂O)₆]³⁺, typically exhibits a chemical shift around 0 ppm.[6] For aluminum glycinate, where the aluminum is expected to be hexa-coordinated, the ²⁷Al NMR signal is anticipated to be in this region.

-

Tetra-coordinated Aluminum (AlO₄): Aluminum in a tetrahedral environment shows a distinct downfield chemical shift, typically in the range of 50-80 ppm.[7]

Due to the quadrupolar nature of the ²⁷Al nucleus (spin I = 5/2), the NMR signals can be broad, especially in asymmetric environments.[5] The line width of the ²⁷Al signal can therefore provide additional information about the symmetry of the aluminum coordination sphere in the glycinate complex.

Thermodynamic Stability

The stability of metal-ligand complexes is quantified by their stability constants (log β). Potentiometric titration is a common method used to determine these constants. For the Al(III)-glycine system, several species have been identified in aqueous solution, with their formation being pH-dependent.

A study by Cardiano et al. (2017) investigated the interaction between Al³⁺ and glycine in aqueous solution and reported the following stability constants at T = 298.15 K and I = 0.15 mol L⁻¹ in NaCl:[7]

| Species | log β |

| [Al(Gly)H]²⁺ | 10.13 ± 0.04 |

| [Al(Gly)]²⁺ | 7.18 ± 0.05 |

| [Al₂(Gly)₂(OH)₂]²⁺ | 10.21 ± 0.06 |

These data indicate the formation of stable complexes between aluminum and glycine in solution. The formation of various protonated and polynuclear species highlights the complex hydrolysis and coordination behavior of aluminum in the presence of glycine.

Mechanism of Action as an Antacid

The primary pharmacological action of aluminum glycinate is the neutralization of excess gastric acid (hydrochloric acid, HCl). This is a direct chemical reaction that raises the pH of the stomach contents, thereby alleviating the symptoms of heartburn and indigestion.

Reaction Pathway of Acid Neutralization:

References

- 1. Aluminium glycinate | 13682-92-3 [chemicalbook.com]

- 2. Alglyn | C2H6AlNO4 | CID 10313162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Dihydroxyaluminum Aminoacetate [drugfuture.com]

- 5. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Genesis of a Gastric Soother: A Technical History of Aluminum Glycinate Synthesis

For decades, aluminum glycinate (B8599266), a chemical compound known for its application as an antacid, has offered relief to individuals suffering from gastric hyperacidity. This in-depth guide traces the historical development of its synthesis, providing a technical overview for researchers, scientists, and drug development professionals. We will explore the seminal synthesis, subsequent methodological evolutions, and the analytical techniques used to characterize this important pharmaceutical ingredient.

Early Development: The Krantz Synthesis (1940s)

The first documented synthesis of dihydroxyaluminum aminoacetate, the chemical name for aluminum glycinate, is attributed to John C. Krantz, Jr. and his colleagues in the mid-1940s. Their pioneering work, detailed in a 1944 publication in the Journal of Pharmacology and Experimental Therapeutics and a subsequent patent, laid the groundwork for its production and therapeutic use.

The original method developed by Krantz and his team involved the reaction of aluminum isopropoxide with glycine (B1666218) in an aqueous solution. This synthesis route was significant as it produced a stable, basic form of aluminum glycinate with effective acid-neutralizing properties.

Experimental Protocol: The Krantz Method

While the full, detailed protocol from the original 1944 publication requires access to the journal archives, the fundamental steps outlined in related documents and patents of the era can be summarized as follows:

-

Preparation of Reactants: A solution of aluminum isopropoxide in isopropanol (B130326) is prepared. Concurrently, an aqueous solution of glycine is made ready.

-

Reaction: The aluminum isopropoxide solution is carefully added to the aqueous glycine solution under controlled temperature and stirring.

-

Hydrolysis and Precipitation: The reaction mixture undergoes hydrolysis, leading to the formation of dihydroxyaluminum aminoacetate, which precipitates out of the solution.

-

Isolation and Purification: The precipitated aluminum glycinate is then isolated through filtration, washed to remove any unreacted starting materials and byproducts, and subsequently dried to yield the final product.

Evolution of Synthesis Methodologies

Following the initial work by Krantz, research and industrial efforts focused on refining and optimizing the synthesis of aluminum glycinate. The primary goals were to improve yield, enhance purity, and develop more cost-effective and environmentally friendly production methods.

One notable variation in the synthesis involves the use of aluminum hydroxide (B78521) as the aluminum source. This method, while conceptually similar, presents different reaction kinetics and processing challenges.

Alternative Synthesis: Reaction of Glycine with Aluminum Hydroxide

A common alternative to the alkoxide route is the direct reaction of glycine with aluminum hydroxide.

Reaction: Al(OH)₃ + H₂NCH₂COOH → (HO)₂Al(OOCCH₂NH₂) + H₂O

This method avoids the use of aluminum alkoxides, which can be sensitive to moisture and require anhydrous conditions for storage and handling.

Quantitative Data on Synthesis

Obtaining precise, comparative quantitative data from early historical sources is challenging. However, modern production methods, building upon these foundational techniques, have been optimized for high yield and purity. The table below summarizes typical specifications for pharmaceutical-grade dihydroxyaluminum aminoacetate based on United States Pharmacopeia (USP) standards, which reflect the culmination of decades of manufacturing improvements.

| Parameter | Specification |

| Assay (on dried basis) | 94.0% - 102.0% of C₂H₆AlNO₄ |

| Nitrogen Content | 9.90% - 10.60% |

| Loss on Drying | Not more than 14.5% |

| pH (1 in 25 suspension) | 6.5 - 7.5 |

Characterization and Analytical Methods

The historical development of aluminum glycinate synthesis is intrinsically linked to the evolution of analytical techniques for its characterization. Early methods would have relied on classical wet chemistry techniques for elemental analysis and acid-neutralizing capacity tests.

Modern analysis, as outlined in pharmacopeial monographs, employs a range of sophisticated techniques to ensure the identity, strength, quality, and purity of the final product.

Key Analytical Protocols (based on USP Monograph)

-

Identification:

-

Aluminum: A sample solution, after acidification, responds to the qualitative tests for aluminum.

-

Aminoacetate: Reaction with liquefied phenol (B47542) and sodium hypochlorite (B82951) solution produces a characteristic blue color.

-

-

Assay (Complexometric Titration):

-

An accurately weighed sample is dissolved in hydrochloric acid.

-

The solution is buffered, and a known excess of standardized edetate disodium (B8443419) (EDTA) solution is added.

-

The excess EDTA is back-titrated with a standardized zinc sulfate (B86663) solution using a suitable indicator.

-

-

Nitrogen Determination: The nitrogen content is determined using a standard method such as the Kjeldahl method.

Logical Relationships in Synthesis and Application

The synthesis and therapeutic action of aluminum glycinate are based on fundamental chemical principles. The following diagrams illustrate the logical flow of the synthesis process and its mechanism of action as an antacid.

Caption: Generalized workflow for the synthesis of aluminum glycinate.

Caption: Simplified signaling pathway of aluminum glycinate's antacid action.

Conclusion

The synthesis of aluminum glycinate has evolved from its initial discovery in the 1940s to the highly controlled and well-characterized manufacturing processes used today. The foundational work of Krantz and his contemporaries paved the way for the development of a safe and effective antacid that has been a mainstay in the pharmaceutical industry for decades. Continued research into novel synthesis methods and formulations will likely lead to further improvements in the therapeutic profile of this important compound.

Fundamental Interactions of Aluminum Glycinate with Biological Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum glycinate (B8599266), an organo-metallic compound, is utilized in various pharmaceutical and commercial products, most notably as an antacid.[1][2] Its biological activity stems from the interactions of its constituent parts, aluminum and glycine, with a range of biological molecules. This technical guide provides an in-depth overview of these fundamental interactions, drawing upon available research on aluminum glycinate and related aluminum compounds. The guide details interactions with proteins, lipids, and nucleic acids, explores effects on enzyme kinetics and cell signaling pathways, and provides generalized experimental protocols for studying these phenomena. Due to a scarcity of publicly available data specifically for aluminum glycinate, this guide often refers to studies on other aluminum salts (e.g., aluminum chloride, aluminum hydroxide) as a proxy to understand the potential behavior of the aluminum ion in a biological context.

Interaction with Proteins

Aluminum ions have a notable affinity for various proteins, which can influence their structure and function. This interaction is a key aspect of aluminum's biological transport and toxicological profile.

Key Protein Targets

The primary protein targets for aluminum in the bloodstream are transferrin and albumin, which are involved in its systemic transport.[3][4] In tissues, particularly the brain, other proteins such as creatine (B1669601) kinase and 14-3-3ζ have been identified as having a high affinity for aluminum.[4] The binding of aluminum to these proteins can alter their physiological functions.[4] For instance, the interaction with 14-3-3ζ has been shown to inhibit its binding to the tau protein, a process implicated in neurodegenerative conditions.[4]

Quantitative Analysis of Protein Binding

The binding affinity of aluminum for key proteins has been quantified in several studies. While specific data for aluminum glycinate is limited, the following table summarizes findings for aluminum binding to human serum albumin and transferrin.

| Protein | Ligand | Method | Binding Constant (K) / Dissociation Constant (Kd) | Reference |

| Human Serum Albumin | Aluminum | Chelex competitive binding assay | K = 1.96 µM | [5] |

| Human Transferrin | Aluminum | Chelex competitive binding assay | K = 0.515 µM | [5] |

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Metal-Protein Binding

ITC is a powerful technique for the thermodynamic characterization of binding interactions.[2][6]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of aluminum glycinate binding to a target protein.

Materials:

-

Isothermal Titration Calorimeter

-

Target protein solution (e.g., 20-50 µM in a suitable buffer like HEPES or MOPS)

-

Aluminum glycinate solution (e.g., 200-500 µM in the same buffer)

-

Degassing station

-

Syringe for titration

Methodology:

-

Sample Preparation:

-

Prepare the protein and aluminum glycinate solutions in the same buffer batch to minimize buffer mismatch effects.

-

Degas both solutions for 10-15 minutes to prevent bubble formation during the experiment.

-

Accurately determine the concentrations of both solutions.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

-

-

Titration:

-

Load the protein solution into the sample cell.

-

Load the aluminum glycinate solution into the titration syringe.

-

Perform an initial injection (e.g., 0.4 µL) which is typically discarded from the data analysis.

-

Initiate the titration sequence.

-

-

Data Analysis:

-

Integrate the raw heat-change data to obtain the heat released or absorbed per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (n, Kd, ΔH).[2]

-

Interaction with Lipids and Cellular Membranes

Aluminum compounds can interact with the lipid components of cell membranes, potentially altering their physical properties and function.[7][8]

Membrane Lipid Interactions

Studies on aluminum have shown that it can bind to membrane phospholipids, particularly those with a negative charge.[1] This interaction can lead to increased lipid packing and lateral phase separation.[1] The signal transduction element phosphatidylinositol-4,5-bisphosphate has been identified as having a high affinity for aluminum.[7][9] Such interactions can alter membrane fluidity and potential, which may contribute to cellular toxicity.[1]

Quantitative Data on Lipid Interaction

| Lipid | Ligand | Stoichiometry (Al:Lipid) | Reference |

| Phosphatidylinositol-4,5-bisphosphate | Aluminum Chloride | 1:1 | [7][9] |

Experimental Protocol: Cellular Uptake Analysis via ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the elemental composition of a sample, making it ideal for measuring cellular uptake of aluminum.[10][11][12]

Objective: To quantify the amount of aluminum from aluminum glycinate taken up by cultured cells over time.

Materials:

-

Cultured cells (e.g., neuronal or epithelial cell line)

-

Cell culture medium and supplements

-

Aluminum glycinate

-

Phosphate-buffered saline (PBS)

-

Nitric acid (trace metal grade)

-

ICP-MS instrument

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of aluminum glycinate in fresh culture medium. Include an untreated control.

-

Incubate for different time points (e.g., 1, 4, 12, 24 hours).

-

-

Sample Collection and Preparation:

-

At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove extracellular aluminum glycinate.

-

Harvest the cells by scraping or trypsinization.

-

Count the cells to normalize the aluminum content per cell.

-

Pellet the cells by centrifugation.

-

-

Digestion:

-

Digest the cell pellets in concentrated nitric acid at an elevated temperature (e.g., 80°C) until the solution is clear.

-

Dilute the digested samples with ultrapure water to a final acid concentration compatible with the ICP-MS instrument (e.g., 2%).

-

-

ICP-MS Analysis:

Interaction with Nucleic Acids

Aluminum ions can interact with DNA, leading to conformational changes and potential genotoxicity.[2][14]

DNA Binding and Conformational Changes

The interaction of aluminum with DNA is dependent on pH and the aluminum-to-DNA molar ratio.[2] Studies have shown that aluminum can form different complexes with DNA, leading to stabilization of a portion of the DNA at neutral pH, while causing destabilization and intrastrand cross-links at acidic pH.[2] These interactions can alter the DNA's double-helical structure.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for DNA-Ligand Interaction

CD spectroscopy is a valuable technique for studying changes in the secondary structure of macromolecules like DNA upon ligand binding.[1][15][16]

Objective: To assess the conformational changes in DNA upon binding of aluminum glycinate.

Materials:

-

CD Spectrometer

-

DNA solution (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl)

-

Aluminum glycinate solution in the same buffer

-

Quartz cuvette with a defined path length (e.g., 1 cm)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of DNA and determine its concentration accurately via UV absorbance at 260 nm.

-

Prepare a stock solution of aluminum glycinate.

-

For the experiment, prepare a series of solutions with a constant concentration of DNA and varying concentrations of aluminum glycinate.

-

-

CD Spectra Acquisition:

-

Record the CD spectrum of the buffer alone as a baseline.

-

Record the CD spectrum of the DNA solution alone. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.

-

Record the CD spectra for each of the DNA-aluminum glycinate mixtures.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Compare the spectra of DNA in the absence and presence of aluminum glycinate.

-

Changes in the position, intensity, and shape of the CD bands indicate alterations in the DNA conformation.[16]

-

Effects on Enzyme Kinetics

Aluminum has been shown to inhibit the activity of several enzymes, which is a key mechanism of its toxicity.[6][7]

Enzyme Inhibition

Aluminum can act as an inhibitor for various enzymes. For example, it has been shown to be a noncompetitive inhibitor of δ-aminolevulinic acid dehydratase, an enzyme in the heme biosynthetic pathway.[6] This inhibition can contribute to conditions like anemia observed in aluminum toxicity.[6]

Quantitative Data on Enzyme Inhibition

The inhibitory potential of a compound is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Enzyme | Ligand | Inhibition Type | Ki | Reference |

| Rat Liver δ-ALA dehydratase | Aluminum Chloride | Noncompetitive | 4.1 µM | [6] |

| Rat Erythrocyte δ-ALA dehydratase | Aluminum Chloride | Noncompetitive | 1.1 µM | [6] |

Experimental Protocol: Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of aluminum glycinate on a specific enzyme and to characterize the type of inhibition.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Aluminum glycinate

-

Buffer solution for the assay

-

Spectrophotometer or other suitable detection instrument

Methodology:

-

Enzyme Activity Assay:

-

Determine the optimal conditions for the enzyme assay (pH, temperature, substrate concentration).

-

Measure the initial reaction velocity (V₀) at various substrate concentrations in the absence of the inhibitor.

-

-

Inhibition Assay:

-

Perform the enzyme activity assay as above, but in the presence of different fixed concentrations of aluminum glycinate.

-

For each inhibitor concentration, measure V₀ at varying substrate concentrations.

-

-

Data Analysis:

-

Plot V₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or other linear plot to determine the apparent Vmax and Km values in the presence of the inhibitor.

-

By analyzing the changes in Vmax and Km, the type of inhibition (competitive, noncompetitive, uncompetitive, or mixed) can be determined.[17][18][19] The Ki can then be calculated from these values.[17]

-

Impact on Cellular Signaling Pathways

Aluminum exposure can disrupt various cellular signaling pathways, leading to a range of toxic effects, including oxidative stress, inflammation, and apoptosis.[20][21][22]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory and immune responses. Some toxic metals can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[23][24] This activation often involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Exposure to aluminum has been shown to activate certain MAPK-like proteins, suggesting that this pathway may be involved in the cellular response to aluminum toxicity.[25]

Experimental Protocol: Western Blot for Phosphorylated MAPK

Western blotting is a standard technique to detect the activation of signaling pathways by measuring the phosphorylation status of key proteins.[26][27]

Objective: To determine if aluminum glycinate induces the phosphorylation of a specific MAPK (e.g., p38, ERK, or JNK) in cultured cells.

Materials:

-

Cultured cells

-

Aluminum glycinate

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (one specific for the phosphorylated form of the MAPK, and one for the total MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with aluminum glycinate for various time points.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated MAPK (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Reprobing (Optional but Recommended):

-

Strip the membrane of the first set of antibodies.

-

Probe the same membrane with an antibody against the total MAPK protein to serve as a loading control.[26]

-

Conclusion